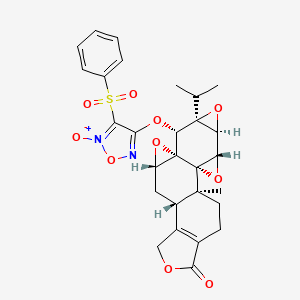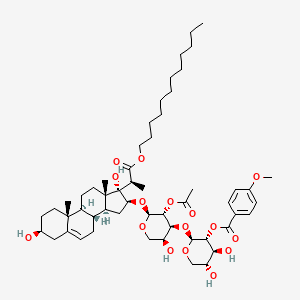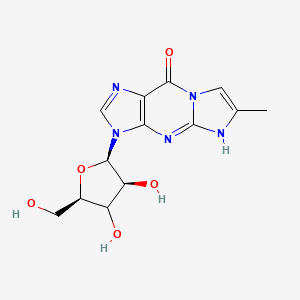
N4-Desmethyl wyosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Desmethyl wyosine is a naturally modified ribonucleoside and a derivative of wyosine. It is a purine nucleoside analogue with significant biological properties, particularly in the field of oncology. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Desmethyl wyosine involves the regiospecific methylation of N4-desmethylwyosine using organozinc reagents. One efficient method is the application of the Simmons-Smith organozinc reagent, which transforms the 4-desmethylwyosine system into wyosine with a yield of approximately 70% . The reaction conditions typically involve the use of α-halocarbonyl compounds to form products with an additional five-membered ring of the imidazole type .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity for large-scale production.
化学反応の分析
Types of Reactions
N4-Desmethyl wyosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents used .
科学的研究の応用
N4-Desmethyl wyosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
作用機序
N4-Desmethyl wyosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. It targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the initiation of programmed cell death. This mechanism is particularly effective in targeting cancer cells, which have high rates of DNA synthesis and are more susceptible to apoptosis .
類似化合物との比較
Similar Compounds
Wyosine: The parent compound of N4-Desmethyl wyosine, known for its role in tRNA modification.
1,N6-Ethenoadenosine: A related ethenonucleoside with antiviral and antitumor properties.
1,N4-Ethenocytidine: Another ethenonucleoside with similar biological activities
Uniqueness
This compound is unique due to its specific modification at the N4 position, which enhances its biological activity and specificity. This modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C13H15N5O5 |
|---|---|
分子量 |
321.29 g/mol |
IUPAC名 |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1 |
InChIキー |
QUZQVVNSDQCAOL-WURNFRPNSA-N |
異性体SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
正規SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


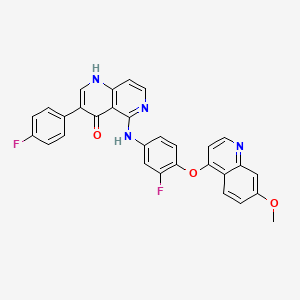

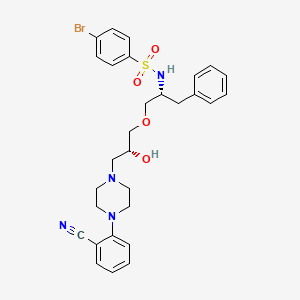


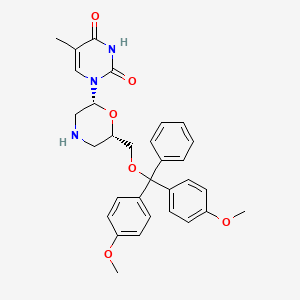

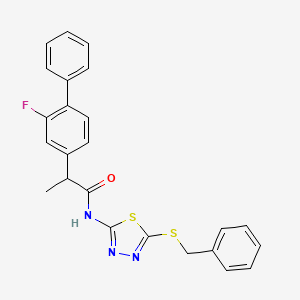
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
